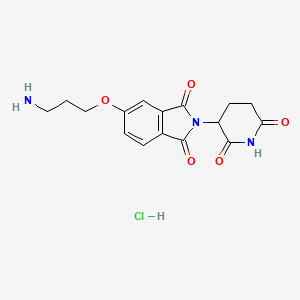

5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s unique structure, featuring both isoindole and piperidine moieties, suggests it may have interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be formed through a cyclization reaction.

Introduction of Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.

Attachment of Aminopropoxy Group: The aminopropoxy group can be attached through an etherification reaction, using appropriate alkylating agents.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

Reduction: Reduction reactions could target the carbonyl groups in the isoindole and piperidine rings.

Substitution: The aminopropoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄)

Actividad Biológica

The compound 5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride (CAS Number: 2694727-94-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C13H16N3O4⋅HCl, with a molecular weight of approximately 293.75 g/mol. Its structure includes key functional groups such as amine and dioxopiperidine moieties, which contribute to its biological activity. The compound exhibits a complexity score of 504, indicating a sophisticated arrangement of atoms conducive to various interactions in biological systems .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H16N3O4·HCl |

| Molecular Weight | 293.75 g/mol |

| Complexity | 504 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

Antitumor Effects

Recent studies have indicated that derivatives of isoindole compounds, including the target compound, exhibit significant antitumor properties. For instance, one study highlighted that similar compounds demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cereblon E3 ligase modulation .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can effectively cross the blood-brain barrier (BBB). In vitro assays revealed good intestinal absorption rates and minimal toxicity profiles, making it a promising candidate for further development in therapeutic applications .

The compound is hypothesized to interact with key molecular targets such as:

- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial in treating neurodegenerative diseases.

- Cyclooxygenase-2 (COX-2) : COX-2 inhibition is associated with anti-inflammatory effects, which may contribute to its antitumor activity.

- Nuclear Factor Kappa B (NF-kB) : Modulation of NF-kB pathways can influence cell survival and proliferation, further supporting its role in cancer therapy .

Table 2: Biological Targets and Activities

| Target | Activity Type | Implication |

|---|---|---|

| MAO-B | Inhibition | Potential neuroprotective effects |

| COX-2 | Inhibition | Anti-inflammatory properties |

| NF-kB | Modulation | Regulation of cell survival pathways |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of isoindole derivatives. For example:

- Study on Anticancer Activity : A derivative similar to the target compound was tested against multiple myeloma cell lines, showing significant cytotoxic effects at low concentrations.

- Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders.

- Antioxidant Activity : The compound exhibited substantial antioxidant properties in vitro, indicating its potential role in mitigating oxidative damage in cells .

Propiedades

Fórmula molecular |

C16H18ClN3O5 |

|---|---|

Peso molecular |

367.78 g/mol |

Nombre IUPAC |

5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C16H17N3O5.ClH/c17-6-1-7-24-9-2-3-10-11(8-9)16(23)19(15(10)22)12-4-5-13(20)18-14(12)21;/h2-3,8,12H,1,4-7,17H2,(H,18,20,21);1H |

Clave InChI |

DNABZKGLAFRGIL-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.